(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 223407-18-9
VCID: VC0152378
InChI: InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
SMILES: C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

CAS No.: 223407-18-9

Cat. No.: VC0152378

Molecular Formula: C12H14N2O3

Molecular Weight: 234.255

* For research use only. Not for human or veterinary use.

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate - 223407-18-9

Specification

CAS No. 223407-18-9
Molecular Formula C12H14N2O3
Molecular Weight 234.255
IUPAC Name benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
Standard InChI Key DAMJCWMGELCIMI-SNVBAGLBSA-N
SMILES C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Composition and Formula

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate has the molecular formula C₁₂H₁₄N₂O₃, indicating it contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . This composition contributes to its molecular weight of 234.25 g/mol, placing it in the category of small molecules commonly explored in drug discovery processes .

The structural elements include a pyrrolidine ring with a ketone group (creating the 2-oxopyrrolidin segment), a nitrogen-containing carbamate linkage, and a benzyl group. These structural features are crucial for understanding the compound's reactivity, stability, and potential interactions with biological targets .

Structural Representation

The compound can be represented using various chemical notations, including:

  • Canonical SMILES: C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2

  • InChI Key: DAMJCWMGELCIMI-SNVBAGLBSA-N

These structural representations provide standardized ways to encode the chemical structure, enabling computational analysis and database searches. The SMILES notation particularly illustrates the connectivity of atoms and functional groups within the molecule, with the pyrrolidine ring system (C1CNC(=O)C1) connected to the carbamate group (NC(=O)O) and the benzyl moiety (CC2=CC=CC=C2) .

Physical Properties

Appearance and State

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is typically found as a white solid powder at room temperature . This physical state is consistent with many small organic molecules containing aromatic rings and polar functional groups. The white appearance suggests high purity in its isolated form, an important consideration for research and pharmaceutical applications.

Comparative Properties Data

Table 1: Physical and Chemical Properties of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
Physical StateWhite solid powder
Purity (Commercial)≥95.00%
Maximum Impurity≤0.02
CAS Number223407-18-9
PubChem CID29948667
InChI KeyDAMJCWMGELCIMI-SNVBAGLBSA-N
Desired ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM4.2689 mL21.3447 mL42.6894 mL
5 mM0.8538 mL4.2689 mL8.5379 mL
10 mM0.4269 mL2.1345 mL4.2689 mL

These calculations are based on the compound's molecular weight of 234.25 g/mol and provide a practical guide for laboratory applications. The appropriate solvent should be selected based on the compound's solubility and the requirements of the specific experiment or application .

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